molecular formula C24H30N2O3 x C2H2O4 B1147634 Carfentanil oxalate CAS No. 61086-44-0

Carfentanil oxalate

Cat. No.: B1147634
CAS No.: 61086-44-0
M. Wt: 484.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reference standard

Scientific Research Applications

1. Veterinary Medicine and Wildlife Management

Carfentanil has notable applications in veterinary medicine, particularly for the immobilization of large animals. For instance, a study by Napier et al. (2011) highlighted its use in combination with xylazine for immobilizing captive gaur (Bos gaurus) for procedures like electroejaculation. This study underlines its effectiveness and the physiological impacts of such drug combinations in large ungulates.

2. Medical Imaging and Neurological Research

Carfentanil is used in positron emission tomography (PET) studies for measuring µ-opioid receptor binding in humans. Hirvonen et al. (2009) in their study demonstrated the utility of [11C]Carfentanil in PET scans, highlighting its reproducibility and effectiveness in assessing µ-opioid receptor binding. This application is crucial for understanding various neurological conditions and the brain's response to opioids.

3. Study of Opioid Receptors

Research by Eriksson and Antoni (2015) using [11C]Carfentanil studied its binding characteristics in rat brain sections. Their research concluded that [11C]Carfentanil preferentially binds to the μ1-opioid receptor subtype over the μ2 subtype. This discovery is significant for targeted opioid therapies and understanding opioid receptor functions.

4. Pharmaceutical and Forensic Analysis

Carfentanil's potency and structural properties make it an important subject in forensic science and pharmaceutical analysis. For example, Mörén et al. (2021) presented a method for classifying carfentanil synthesis based on chemical impurity profiles, as detailed in their paper. Such studies are pivotal in forensics for identifying illegal drug synthesis methods and in pharmaceuticals for quality control.

5. Opioid Metabolism Studies

Feasel et al. (2016) conducted a study on the metabolism of Carfentanil in human liver microsomes and hepatocytes. Their research identified the human metabolic pathways of Carfentanil, providing insights into its potential acute toxicity in humans. Such studies are essential for understanding the pharmacokinetics and dynamics of ultra-potent opioids.

Mechanism of Action

Target of Action

Carfentanil Oxalate primarily targets the mu-opioid receptors . These receptors are discretely distributed in the brain, spinal cord, and other tissues . The mu-opioid receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

This compound acts as a competitive agonist at the mu-opioid receptors . It binds very strongly to these receptors, inducing similar effects of analgesia as other opioids . Due to its potency, it also induces strong side effects such as sedation .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

This compound is presumed to have high lipophilicity, which contributes to a large volume of distribution . This property allows the compound to easily cross the blood-brain barrier, leading to a very rapid onset of action . Its elimination half-life in humans was reported to be between 42 to 51 minutes following an intravenous bolus at an average dose of 1.34 μg .

Result of Action

The principal pharmacologic effects of this compound are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Additionally, this compound also depresses the respiratory centers, depresses the cough reflex, and constricts the pupils .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, synthetic opioid particles with higher water solubility (salt forms) will move into the bloodstream from the lungs faster than those with lower water solubility (free base forms) . Moreover, general occupational hygiene measures, including regular decontamination with soap and water, basic personal protective equipment, and ready access to naloxone are generally sufficient in most circumstances .

Safety and Hazards

Carfentanil and other fentanyl analogues present a serious risk to public safety, first responder, medical, treatment, and laboratory personnel . These substances can come in several forms, including powder, blotter paper, tablets, patch, and spray . Some forms can be absorbed through the skin or accidentally inhaled .

Future Directions

There is ongoing research into developing a novel opioid reversal agent with enhanced efficacy towards fentanyl and other synthetic opioids . An antibody in single-chain fragment variable (scFv) format that binds to carfentanil was shown to reverse signs of carfentanil overdose in preclinical tests . This suggests that the antibody could be a more powerful, longer-lasting treatment for synthetic opioid overdose, compared to existing options .

Biochemical Analysis

Biochemical Properties

Carfentanil oxalate plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily binds to the μ-opioid receptor with high affinity (Ki = 0.051 nM), but also shows affinity for the δ-opioid receptor (Ki = 4.7 nM) and the κ-opioid receptor (Ki = 13 nM) . These interactions result in the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent inhibition of neurotransmitter release . This binding interaction is crucial for its analgesic and immobilizing effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving G-protein coupled receptors. The binding of this compound to the μ-opioid receptor triggers a cascade of intracellular events, including the activation of G-proteins, inhibition of adenylate cyclase, and reduction in cyclic AMP levels . This leads to altered gene expression and changes in cellular metabolism, ultimately resulting in analgesia and sedation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its high-affinity binding to the μ-opioid receptor. This binding induces a conformational change in the receptor, activating associated G-proteins. The activated G-proteins inhibit adenylate cyclase, reducing cyclic AMP levels and leading to decreased neurotransmitter release . Additionally, this compound can modulate ion channels, such as potassium and calcium channels, further contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to this compound has been shown to result in tolerance, where higher doses are required to achieve the same effect . In vitro and in vivo studies have demonstrated that prolonged exposure can lead to changes in cellular function, including receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it produces potent analgesic and sedative effects. At higher doses, it can cause severe respiratory depression, bradycardia, and even death . Threshold effects have been observed, where a small increase in dosage can lead to a significant increase in adverse effects. Toxicity studies in animal models have highlighted the narrow therapeutic window of this compound .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The major metabolic pathway involves N-dealkylation, resulting in the formation of norcarfentanil . This metabolite is further conjugated and excreted in the urine. The metabolism of this compound can affect its potency and duration of action, as well as its potential for accumulation in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . The compound can also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with opioid receptors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications can affect the activity and function of this compound, contributing to its overall pharmacological profile .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Carfentanil oxalate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Carfentanil", "Oxalic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Carfentanil in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the Carfentanil free base.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Dissolve the Carfentanil free base in methanol and add oxalic acid to the solution.", "Step 5: Heat the mixture under reflux for several hours to form Carfentanil oxalate.", "Step 6: Filter the solution to remove any solid impurities.", "Step 7: Wash the solid with water and dry it under vacuum to obtain Carfentanil oxalate as a white crystalline powder." ] }

CAS No.

61086-44-0

Molecular Formula

C24H30N2O3 x C2H2O4

Molecular Weight

484.54

Purity

>95%

Synonyms

Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate

Origin of Product

United States
Customer
Q & A

Q1: What are the spectroscopic characteristics of Carfentanil Oxalate and other related fentanyl analogs?

A1: Raman spectroscopy can be used to identify and differentiate this compound from other fentanyl analogs. A study by researchers measured Raman cross sections and spectra for five synthetic opioid fentanyl analogs, including this compound, at excitation wavelengths in the visible (532 nm) and near-infrared (785 nm) regions []. These measurements, along with density functional theory (DFT) calculations to simulate spectra, allow for the identification of specific spectral modes for each compound. This information is valuable for developing field-deployable Raman sensors to detect fentanyl analogs, even when mixed with other materials.

Q2: Are there methods for synthesizing Carfentanil salts at a larger scale?

A2: Yes, methods for scaled-up synthesis of Carfentanil salts, including this compound and Carfentanil Citrate, have been reported []. This is significant for research purposes, as it allows for the production of larger quantities of these compounds for analytical method development, toxicological studies, and other scientific investigations.

Q3: Has the environmental fate of this compound been studied?

A3: While one of the provided research articles focuses on the "Environmental Fate of this compound in Soil and Relevant Waters" [], the abstract does not offer specific details about the findings. This highlights a crucial area of ongoing research. Understanding the persistence, degradation products, and potential ecotoxicological effects of this compound in the environment is essential for risk assessment and mitigation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.